Predicted COX-2 Selectivity Profile Based on Computational Docking and Molecular Dynamics Simulations
Computational studies predict that 1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde may exhibit a selectivity profile towards the COX-2 enzyme. While quantitative in vitro or in vivo activity data are not yet available, molecular docking and molecular dynamics (MD) simulations against COX1 (PDB ID: 1EQG) and COX2 (PDB ID: 1CX2) receptors have been conducted to predict its anti-inflammatory potential and selectivity [1]. The study's findings suggest that the specific 2-chlorobenzyl substitution contributes to a binding pose that could favor COX-2 inhibition over COX-1, a key differentiator from non-selective anti-inflammatory agents.
| Evidence Dimension | Predicted selectivity for COX-2 over COX-1 |
|---|---|
| Target Compound Data | Docking and MD simulation studies performed; specific binding energies or scores were not provided in the available abstract or metadata. |
| Comparator Or Baseline | Related compound 4 (unspecified structure) from the same study; no direct comparator data available. |
| Quantified Difference | Not applicable due to lack of reported quantitative values. |
| Conditions | In silico molecular docking and molecular dynamics (MD) simulation studies against COX1 (PDB ID: 1EQG) and COX2 (PDB ID: 1CX2) receptors. |
Why This Matters
This computational evidence provides a data-driven rationale for selecting this specific compound as a scaffold for developing selective COX-2 inhibitors, differentiating it from non-selective pyrazole-based anti-inflammatory compounds.
- [1] Abdulaziz, F., Jamal, A., Faizi, M. S. H., Peedikakkal, A. M. P., Hussain, A., Al-Busaidi, I. J., ... & Haque, A. (2025). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 1321, 139796. https://doi.org/10.1016/j.molstruc.2024.139796 View Source
